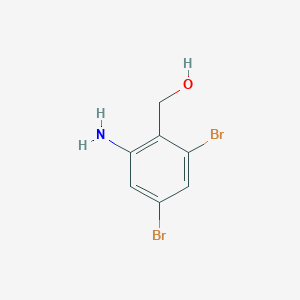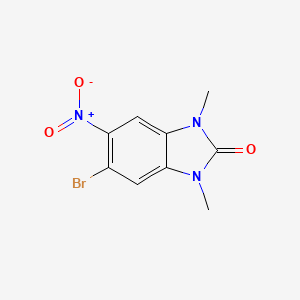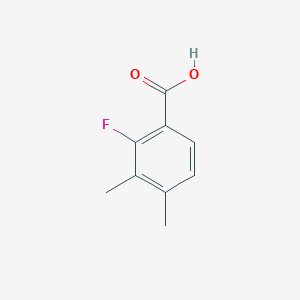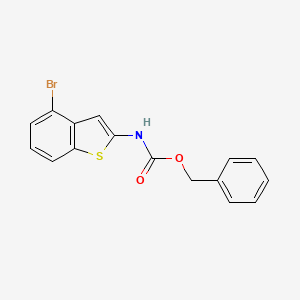
4-bromo-N-(4-iodophenyl)aniline
Descripción general
Descripción
4-bromo-N-(4-iodophenyl)aniline is a useful research compound. Its molecular formula is C12H9BrIN and its molecular weight is 374.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(4-iodophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(4-iodophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A 2014 study by Daoud et al. found that 4-bromo-N-(4-iodophenyl)aniline is an efficient corrosion inhibitor, with its effectiveness increasing with concentration (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Study of Nonlinear Optical Materials
Research by Revathi et al. in 2017 indicated that 4-bromo-3-(trifluoromethyl)aniline could be useful for studying hyperconjugation interactions, the HOMO-LUMO energy gap, molecular electrostatic potential, and thermodynamic functions in nonlinear optical (NLO) materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Optical Limiting Applications
John et al., in 2018, explored the potential of 4-chloro-4′bromobenzylidene aniline in optical limiting applications and conducted molecular docking on protein structures (John, Joy, Kumar, Shaiju, Subashini, & Sajan, 2018).
Organic Photoconductive Devices
In 2013, Li-yin studied 4-(2,2-Diphenylethenyl)-N,N-bis [(4-methyl) phenyl]aniline, which showed excellent xerographic performance in organic photoconductive devices (Han Li-yin, 2013).
Biological Effects
A 2022 study by Shaaban et al. discovered that 4-bromo-N-(4-iodophenyl)aniline has potential antiapoptotic properties and is cytotoxic against oligodendrocytes (Shaaban, Ferjani, Abd El‐Lateef, Khalaf, Gouda, Alaasar, & Yousef, 2022).
UV and Fluorescence Response
Yanpeng et al. in 2019 found that the compound is highly selective and sensitive to Fe3+ ion, with a low detection limit in both fluorescence and UV responses (Yanpeng, Xiaodong, Zhiming, Ran, Jie, Qiang, & Yumin, 2019).
Mesomorphic Properties
A 2012 study by Yeap et al. demonstrated that 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines exhibit enantiotropic smectic phase, influenced by the bromine atom in the propyloxy side chain (Yeap, Ooi, Kubo, & Ito, 2012).
Crystal Structure Characterization
The compound crystallizes in a monoclinic system, as shown in a study by Wu-lan in 2011, which detailed its structure (Zeng Wu-lan, 2011).
Propiedades
IUPAC Name |
4-bromo-N-(4-iodophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrIN/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNYLGIDDKTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(4-iodophenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)



![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8205013.png)
![(4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid](/img/structure/B8205018.png)




![tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate](/img/structure/B8205051.png)

